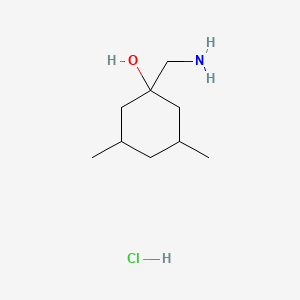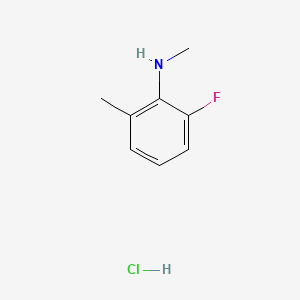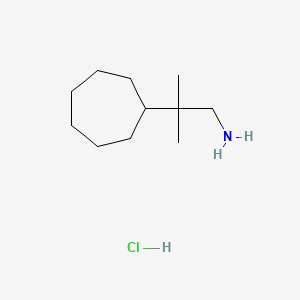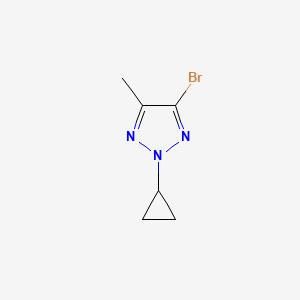
6-Aminopyridine-2-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminopyridine-2-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H7N3O2S.ClH. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridine-2-sulfonamide hydrochloride typically involves the sulfonation of 6-aminopyridine. The reaction is carried out by treating 6-aminopyridine with chlorosulfonic acid, followed by neutralization with a base to obtain the sulfonamide derivative. The hydrochloride salt is then formed by reacting the sulfonamide with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Aminopyridine-2-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group in the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aminopyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Aminopyridine-2-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Aminopyridine-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminopyridine: Lacks the sulfonamide group but shares the pyridine ring structure.
2-Aminopyridine: Similar structure but with the amino group at a different position.
Sulfanilamide: Contains a sulfonamide group but with a benzene ring instead of pyridine.
Uniqueness
6-Aminopyridine-2-sulfonamide hydrochloride is unique due to the presence of both the amino and sulfonamide groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C5H8ClN3O2S |
|---|---|
Peso molecular |
209.66 g/mol |
Nombre IUPAC |
6-aminopyridine-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-4-2-1-3-5(8-4)11(7,9)10;/h1-3H,(H2,6,8)(H2,7,9,10);1H |
Clave InChI |
JCNVCKAQEXIOKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)S(=O)(=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13466590.png)
![1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride](/img/structure/B13466592.png)

![Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one](/img/structure/B13466618.png)





![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)

![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)


